molecular formula C13H11N5OS B2357991 N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide CAS No. 2415532-84-0

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide

Cat. No.: B2357991
CAS No.: 2415532-84-0
M. Wt: 285.33
InChI Key: RQMOQCMCAJABON-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is a heterocyclic compound that features both benzothiadiazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with pyrimidine carboxamides under specific conditions. One common method involves the use of a condensation reaction where the benzothiadiazole derivative is reacted with 4,6-dimethylpyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The benzothiadiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is unique due to its combination of benzothiadiazole and pyrimidine moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic and optical characteristics.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-7-6-8(2)15-12(14-7)13(19)16-9-4-3-5-10-11(9)18-20-17-10/h3-6H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMOQCMCAJABON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=CC=CC3=NSN=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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